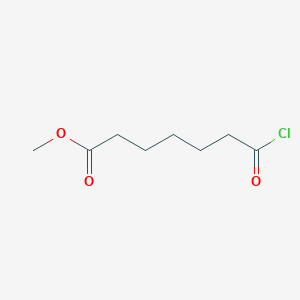
Methyl 7-chloro-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-chloro-7-oxoheptanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is primarily used in research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-chloro-7-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 7-chloroheptanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-chloro-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 7-chloro-7-hydroxyheptanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-chloroheptanoic acid, while reduction can produce methyl 7-chloro-7-hydroxyheptanoate. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 7-chloro-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 7-chloro-7-oxoheptanoate involves its reactivity with various biological and chemical targets. The compound’s ketone and ester groups make it a versatile intermediate in enzymatic and chemical reactions. It can interact with enzymes, altering their activity and affecting metabolic pathways. The chlorine atom also contributes to its reactivity, enabling substitution reactions that modify its structure and function .
Comparación Con Compuestos Similares
Methyl 7-chloro-7-oxoheptanoate can be compared with other similar compounds, such as:
Methyl 7-oxoheptanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 7-chloro-7-oxoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
7-chloroheptanoic acid: The acid form of the compound, which is more acidic and less volatile than the ester form .
These comparisons highlight the unique properties of this compound, such as its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H13ClO3 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
methyl 7-chloro-7-oxoheptanoate |
InChI |
InChI=1S/C8H13ClO3/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3 |
Clave InChI |
QQVKQGBPSKQBNZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


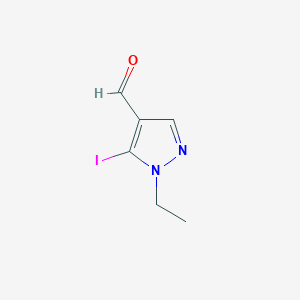
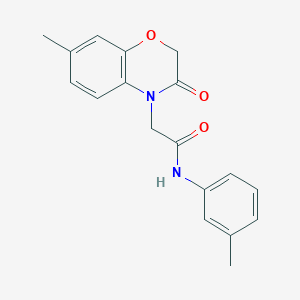
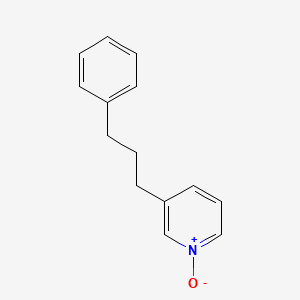

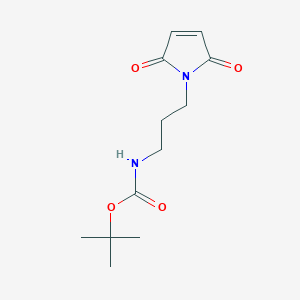
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
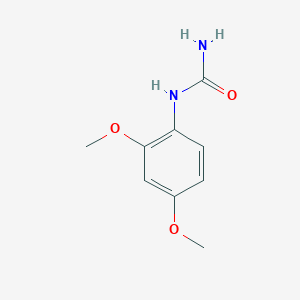
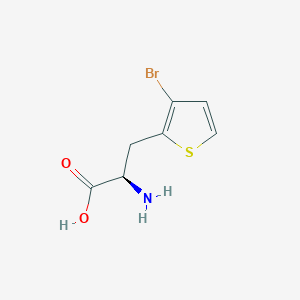
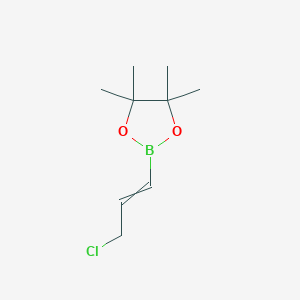
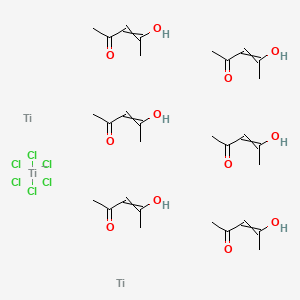
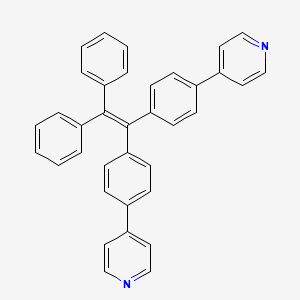
![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)
